molecular formula C15H9BrN2S2 B15250618 2,2'-(Bromomethylene)bis(benzo[d]thiazole)

2,2'-(Bromomethylene)bis(benzo[d]thiazole)

Cat. No.: B15250618
M. Wt: 361.3 g/mol
InChI Key: FRMCJEZRVZNFED-UHFFFAOYSA-N
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Description

2,2’-(Bromomethylene)bis(benzo[d]thiazole) is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) typically involves the bromination of benzo[d]thiazole derivatives. One common method is the reaction of benzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Bromomethylene)bis(benzo[d]thiazole) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,2’-(Bromomethylene)bis(benzo[d]thiazole) can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) in various scientific fields.

Properties

Molecular Formula

C15H9BrN2S2

Molecular Weight

361.3 g/mol

IUPAC Name

2-[1,3-benzothiazol-2-yl(bromo)methyl]-1,3-benzothiazole

InChI

InChI=1S/C15H9BrN2S2/c16-13(14-17-9-5-1-3-7-11(9)19-14)15-18-10-6-2-4-8-12(10)20-15/h1-8,13H

InChI Key

FRMCJEZRVZNFED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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